(2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one is a complex organic compound that features a furan ring, a hydrazone linkage, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization with 2-bromoethanol. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its bioactive properties. It has been studied for its antimicrobial, antifungal, and anticancer activities. The presence of the thiazolidinone core is particularly significant, as it is a known pharmacophore in various therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its ability to undergo various chemical modifications makes it a versatile candidate for material science research.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid are used in various chemical syntheses and industrial applications.
Uniqueness
What sets (2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one apart is its combination of a furan ring, a hydrazone linkage, and a thiazolidinone core. This unique structure imparts a range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11N3O3S |
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Molecular Weight |
253.28 g/mol |
IUPAC Name |
(2Z)-2-[(Z)-furan-2-ylmethylidenehydrazinylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H11N3O3S/c14-4-3-8-9(15)12-10(17-8)13-11-6-7-2-1-5-16-7/h1-2,5-6,8,14H,3-4H2,(H,12,13,15)/b11-6- |
InChI Key |
WLAJEDWXWUXBGR-WDZFZDKYSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N\N=C/2\NC(=O)C(S2)CCO |
Canonical SMILES |
C1=COC(=C1)C=NN=C2NC(=O)C(S2)CCO |
Origin of Product |
United States |
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